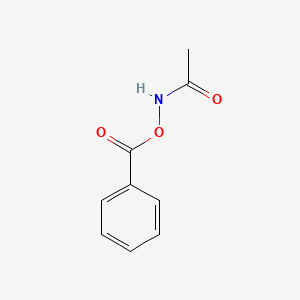

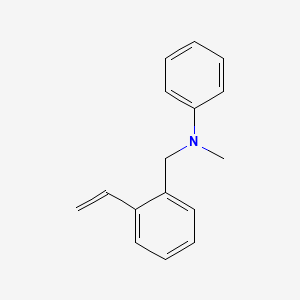

![molecular formula C27H44O B14111607 (10R,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14111607.png)

(10R,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

7-Dehydrocholesterol is a zoosterol that functions as a precursor to cholesterol in the serum. It is photochemically converted to vitamin D3 in the skin, thus acting as provitamin-D3. This compound is crucial for the synthesis of vitamin D3 (cholecalciferol) upon exposure to ultraviolet B (UVB) rays from sunlight . It is also found in the milk of several mammalian species and in the waxy substance lanolin, secreted by wool-bearing mammals .

准备方法

Synthetic Routes and Reaction Conditions: 7-Dehydrocholesterol can be synthesized through various methods. One approach involves the metabolic engineering of Saccharomyces cerevisiae, where the ergosterol synthesis pathway is blocked, and the mevalonate pathway genes are overexpressed . Another method involves protecting the hydroxyl group on the 3-position of cholesterol, oxidizing the carbon at the 7-position to a carbonyl, and then performing a hydrazone reaction followed by treatment with a strong base .

Industrial Production Methods: Industrial production of 7-Dehydrocholesterol often involves microbial production using engineered yeast strains. This method is advantageous due to its scalability and the ability to produce high yields of the compound .

化学反应分析

Types of Reactions: 7-Dehydrocholesterol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 7-ketocholesterol.

Reduction: It can be reduced to cholesterol.

Photochemical Reactions: UVB radiation converts 7-Dehydrocholesterol to previtamin D3, which then isomerizes to vitamin D3.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include oxygen and peroxides.

Reduction: Reducing agents such as sodium borohydride can be used.

Photochemical Reactions: UVB radiation (290-315 nm) is essential for the conversion to vitamin D3.

Major Products:

Vitamin D3 (Cholecalciferol): The primary product formed from the photochemical reaction of 7-Dehydrocholesterol.

科学研究应用

7-Dehydrocholesterol has numerous applications in scientific research:

Biology and Medicine: It is crucial for studying vitamin D synthesis and its role in bone health, immune function, and disease prevention

Chemistry: It serves as a precursor for synthesizing various steroids and other bioactive compounds.

Industry: Used in the production of vitamin D3 supplements and fortified foods.

Recent research has also highlighted its role as an antioxidant, protecting cells from ferroptosis, a type of cell death. This discovery opens new avenues for cancer treatment and understanding related diseases .

作用机制

7-Dehydrocholesterol exerts its effects primarily through its conversion to vitamin D3. Upon exposure to UVB radiation, it is converted to previtamin D3, which then undergoes thermal isomerization to form vitamin D3. Vitamin D3 is further hydroxylated in the liver and kidneys to form the active hormone calcitriol, which regulates calcium and phosphorus levels in the body .

Additionally, 7-Dehydrocholesterol acts as an antioxidant by integrating into cell membranes and preventing lipid oxidation, thereby protecting cells from ferroptosis .

相似化合物的比较

Cholesterol: The immediate product of 7-Dehydrocholesterol reduction.

Ergosterol: A similar compound found in fungi, which also serves as a precursor to vitamin D2 (ergocalciferol).

Desmosterol: Another intermediate in the cholesterol biosynthesis pathway.

Uniqueness: 7-Dehydrocholesterol is unique due to its dual role as a cholesterol precursor and a provitamin for vitamin D3 synthesis. Unlike ergosterol, which leads to vitamin D2, 7-Dehydrocholesterol is specifically involved in the synthesis of vitamin D3, which is more potent and preferred for medical use .

属性

分子式 |

C27H44O |

|---|---|

分子量 |

384.6 g/mol |

IUPAC 名称 |

(10R,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9-10,18-19,21,23-25,28H,6-8,11-17H2,1-5H3/t19?,21?,23?,24?,25?,26-,27+/m0/s1 |

InChI 键 |

UCTLRSWJYQTBFZ-QSJMWUPDSA-N |

手性 SMILES |

CC(C)CCCC(C)C1CCC2[C@@]1(CCC3C2=CC=C4[C@@]3(CCC(C4)O)C)C |

规范 SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

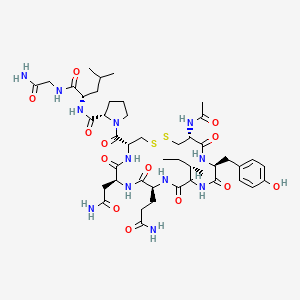

![N-(3-fluorophenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B14111549.png)

![3-Thiazolidinebutanoic acid, 5-[(4-methoxyphenyl)methylene]-4-oxo-2-thioxo-](/img/structure/B14111553.png)

![[2-[Carbamimidoyl(methyl)amino]acetyl] 2,3,4,5,6-pentahydroxyhexaneperoxoate](/img/structure/B14111562.png)

![N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide](/img/structure/B14111583.png)

![3-benzyl-8-(4-fluorophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14111588.png)

![3-(4-chlorophenyl)-1-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14111596.png)

![3-(2-hydroxy-3,5-dimethylphenyl)-4-[3-(3-methylbutoxy)phenyl]-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14111597.png)

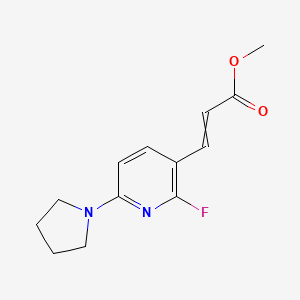

![ethyl (2E)-2-[(2,4-dichlorophenyl)methoxyimino]-3-oxobutanoate](/img/structure/B14111602.png)

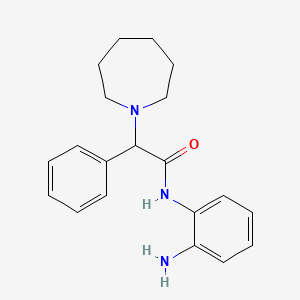

![N-[2-chloro-6-[(Z)-hydroxyiminomethyl]pyridin-3-yl]-2,2-dimethylpropanamide](/img/structure/B14111605.png)